3-Methoxy-4-(3-nitrophenyl)benzoic acid
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Overview
Description
3-Methoxy-4-(3-nitrophenyl)benzoic acid is a complex organic compound characterized by the presence of methoxy, nitro, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-methoxybenzoic acid followed by a Suzuki–Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the Suzuki–Miyaura coupling employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for minimizing environmental impact and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methoxy-4-(3-nitrophenyl)benzaldehyde or this compound.
Reduction: 3-Methoxy-4-(3-aminophenyl)benzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methoxy-4-(3-nitrophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxy-4-nitrobenzo
Properties
IUPAC Name |
3-methoxy-4-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVCIOROCIJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690052 |
Source
|
Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-16-0 |
Source
|
Record name | 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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